molecular formula C25H23FN2O4S2 B2990727 N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide CAS No. 941950-98-7

N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide

Cat. No.: B2990727
CAS No.: 941950-98-7
M. Wt: 498.59
InChI Key: XHXLZTZCHHTAJD-UHFFFAOYSA-N
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Description

N-Benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide is a synthetic small molecule characterized by a benzothiazole core substituted with a 5-methoxy group, a 4-fluorophenylsulfonyl moiety, and an N-benzyl butanamide side chain.

Properties

IUPAC Name

N-benzyl-4-(4-fluorophenyl)sulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O4S2/c1-32-20-11-14-23-22(16-20)27-25(33-23)28(17-18-6-3-2-4-7-18)24(29)8-5-15-34(30,31)21-12-9-19(26)10-13-21/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXLZTZCHHTAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide is a synthetic compound with a complex structure that combines several functional groups, including a benzyl group, a sulfonyl group, and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H22F1N2O3SC_{21}H_{22}F_{1}N_{2}O_{3}S. Its structure can be broken down as follows:

  • Benzyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Sulfonyl Group : Known for its role in nucleophilic substitution reactions and potential interactions with biological targets.
  • Thiazole Moiety : Often associated with various pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the 4-fluorophenyl group may enhance the compound's binding affinity to cancer-related targets, thereby increasing its efficacy .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives are often explored for their ability to combat bacterial and fungal infections. Preliminary tests have shown that similar compounds can exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes or receptors associated with cancer cell growth or microbial resistance. The sulfonamide group can participate in enzyme inhibition, while the thiazole moiety may interact with DNA or RNA, disrupting essential cellular processes .

Research Findings and Case Studies

A study conducted on similar compounds demonstrated that modifications in the thiazole structure significantly influenced their biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced anticancer effects compared to their electron-donating counterparts. This suggests that the electronic properties of substituents play a crucial role in determining the biological efficacy of thiazole derivatives .

Comparative Table of Biological Activities

Compound NameKey FeaturesBiological Activity
This compoundContains sulfonamide and thiazole groupsAnticancer, Antimicrobial
4-(6-amino-3,5-dicyano...)Thiazole ring; varied substitutionsAnticonvulsant
N-(5-methyl-4-phenylthiazol...)Thiazole ring; varied substitutionsAnticancer

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the benzothiazole ring, sulfonyl groups, and side chains. Key examples include:

Compound Benzothiazole Substituent Sulfonyl Group Side Chain Key Properties/Applications Reference
N-Benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide (Target) 5-Methoxy 4-Fluorophenyl N-Benzyl butanamide Hypothesized kinase/antibacterial target
4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide 4-Methyl 4-Fluorophenyl Unsubstituted butanamide Intermediate in kinase inhibitor synthesis
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) None (phenyl-linked) 2,4-Dichlorophenyl Piperidine-4-carboxamide Multitarget inhibitor for pain management
4-Isopropyl-N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a) Phenyl Methylsulfonyl Isopropylbenzenesulfonamide Sphingosine kinase 1 (SphK1) inhibition
Substituent Analysis:
  • Benzothiazole Modifications: The 5-methoxy group in the target compound enhances electron density on the benzothiazole ring compared to 4-methyl () or unsubstituted analogs (). This may improve binding to hydrophobic pockets in biological targets .
  • Sulfonyl Group Variations :

    • 4-Fluorophenylsulfonyl (Target, ) offers a balance of electronegativity and lipophilicity, favoring membrane permeability.
    • Methylsulfonyl () and 2,4-dichlorophenylsulfonyl () groups exhibit distinct electronic profiles; the latter’s electron-withdrawing nature may enhance stability in acidic environments .
  • Side Chain Differences :

    • The N-benzyl butanamide chain in the target compound introduces flexibility and aromatic interactions, contrasting with the rigid piperidine-carboxamide () or benzenesulfonamide () side chains.

Physicochemical and Analytical Data

  • NMR/HRMS Characterization : Analogs in were confirmed via ¹H/¹³C NMR and HRMS, with carbonyl peaks (~1660–1680 cm⁻¹ in IR) and sulfonamide S=O stretches (~1250 cm⁻¹). The target compound’s 5-methoxy group would produce distinct NMR signals (e.g., δ 3.8–4.0 ppm for OCH₃) .
  • Solubility : The 4-fluorophenylsulfonyl group likely improves solubility in polar aprotic solvents compared to methylsulfonyl analogs (), though the N-benzyl group may counterbalance this by increasing hydrophobicity .

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